
3-Thiopheneboronic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Thiopheneboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromothiophene with a boronic acid derivative in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, making it suitable for various functional groups .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Thiopheneboronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: this compound can be oxidized to form thiophene-3-carboxylic acid under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Biaryl Compounds: These are the primary products of Suzuki-Miyaura coupling reactions involving this compound.
Thiophene Derivatives: Oxidation reactions yield thiophene-3-carboxylic acid.
Scientific Research Applications
Synthetic Applications
3-Thiopheneboronic acid is primarily used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds, allowing the construction of complex organic molecules.
Key Synthetic Uses:
- Suzuki Coupling Reactions : It serves as a substrate for synthesizing various biheteroaryl derivatives and other complex molecules .
- Preparation of Boronic Acid Esters : The compound can be utilized to create boronic esters which are valuable intermediates in organic synthesis .
Biochemical Applications
This compound exhibits significant potential in biochemistry and medical applications, notably as a telomerase inhibitor and in the development of biosensors.
Notable Biochemical Uses:
- Telomerase Inhibition : It has been investigated for its ability to inhibit telomerase, an enzyme often overexpressed in cancer cells, making it a candidate for cancer therapy .
- Biosensors : The compound has been incorporated into electrochemical sensors for detecting biomolecules such as dopamine and cancer cell markers. For instance, an impedimetric biosensor utilizing this compound demonstrated effective dopamine detection through electro-polymerization techniques .
Material Science Applications
In materials science, this compound plays a crucial role in developing conducting polymers and nanomaterials.
Key Material Science Uses:
- Conducting Polymers : It is used to synthesize polythiophenes that exhibit conductive properties. These materials are essential for applications in organic electronics and sensors .
- Nanoparticles for Drug Delivery : Research indicates that nanoparticles made from polythiopheneboronic acid can be tailored for drug delivery systems, enhancing therapeutic efficacy through targeted delivery mechanisms .
Case Studies
- Electrochemical Cytosensor Development :
- Nanoprobe for Imaging and Therapy :
Data Table of Applications
Mechanism of Action
The primary mechanism of action of 3-thiopheneboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. The palladium then facilitates the coupling with an aryl or vinyl halide, forming a new carbon-carbon bond . In lithium metal batteries, this compound forms a borate-rich solid electrolyte interphase, enhancing the stability and conductivity of the electrode .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
Reactivity and Catalytic Performance
- Suzuki Coupling Efficiency: 3-Thiopheneboronic acid exhibits moderate reactivity in cross-couplings due to thiophene’s electron-withdrawing nature. For example, it achieves 80% yield in C–S bond formation with thiophenols using In₂O₃ catalysts . In contrast, phenylboronic acid (non-heterocyclic) shows higher reactivity but lower enantioselectivity in asymmetric arylations . 2-Thiopheneboronic acid may face steric hindrance in couplings, reducing yields compared to the 3-isomer .
Enantioselectivity :
Research Findings and Data Tables
Table 1: Comparative Reactivity in Cross-Coupling Reactions
Table 2: Thermal and Optical Properties
Property | This compound | Poly-3-thienylboronic Acid |
---|---|---|
Thermal Stability | Stable to ~160°C | Decomposes above 250°C |
λmax (UV-Vis) | 280 nm (in solution) | 450 nm (oxidized state) |
Biological Activity
3-Thiopheneboronic acid (TBA) is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.
This compound has the chemical formula CHBOS and is recognized for its ability to form complexes with diols, making it useful in sensor technology and biochemical applications. Its structure includes a thiophene ring, which contributes to its reactivity and interaction with biological molecules.
1. Metabolism and Biodegradation
Research has shown that this compound can be metabolized by certain bacterial strains, such as Arthrobacter nicotinovorans. In studies, this bacterium was able to oxidize TBA to 3-hydroxythiophene through enzymatic pathways, indicating its potential role in bioremediation processes and environmental applications .
Case Study: Oxidation Mechanism
A detailed study investigated the oxidation of this compound by A. nicotinovorans. The results indicated that the oxidation process was not significantly inhibited by catalase, suggesting that the oxidation might occur via an enzymatic mechanism rather than through free hydrogen peroxide reactions. This finding is crucial for understanding how TBA can be utilized in biological systems .
Table 1: Summary of Biological Activities
Sensor Applications
The electrochemical properties of this compound have led to its use in biosensor technology. It has been employed as a receptor material for detecting diol-containing compounds due to its ability to form stable complexes. This characteristic makes it valuable for developing sensors for various biochemical applications, including glucose monitoring and environmental sensing .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-thiopheneboronic acid derivatives via Suzuki-Miyaura coupling?
The Suzuki-Miyaura reaction often employs this compound as a coupling partner for aryl halides. However, challenges arise due to its heteroaromatic structure, which can lead to low yields or side reactions like homocoupling. Key methodological factors include:
- Catalyst selection : Pd(PPh₃)₄ is commonly used, but alternative ligands (e.g., Buchwald ligands) may improve efficiency .
- Solvent systems : A mix of dimethoxyethane and water is typical, but surfactants (e.g., PEG-based) can stabilize reactive intermediates and reduce side products .
- Base optimization : K₂CO₃ or Na₂CO₃ are preferred for maintaining pH without decomposing the boronic acid .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Hazard management : The compound’s Safety Data Sheet (SDS) highlights risks of respiratory irritation upon inhalation. Use fume hoods and personal protective equipment (PPE) during handling .
- Storage conditions : Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent oxidation. Decomposition occurs above 162°C .
- First aid : Immediate rinsing with water is critical for skin contact, while artificial respiration may be needed for inhalation exposure .
Q. What analytical techniques are essential for characterizing this compound in synthetic workflows?
- Purity assessment : High-performance liquid chromatography (HPLC) coupled with UV-Vis detects impurities like homocoupled byproducts .
- Structural confirmation : ¹H/¹³C NMR (e.g., δ 7.5–8.0 ppm for thiophene protons) and mass spectrometry (e.g., [M+H]+ = 128.01) validate synthesis .
Advanced Research Questions
Q. Why does this compound exhibit limited reactivity in certain cross-coupling reactions, and how can this be mitigated?
- Mechanistic limitations : The electron-rich thiophene ring can destabilize Pd intermediates, leading to catalyst poisoning. Studies show that steric hindrance at the boron center reduces transmetallation efficiency .
- Mitigation strategies :
- Use additives like CsF to enhance boron electrophilicity .
- Optimize reaction temperature (e.g., reflux in dioxane/water) to accelerate oxidative addition .
Q. How does this compound influence interfacial properties in lithium-metal batteries, and what contradictions exist in reported data?
- Electrolyte additive role : It forms a stable solid-electrolyte interphase (SEI) by reacting with LiPF₆, reducing dendritic growth. XPS studies confirm sulfur-rich SEI layers improve ionic conductivity .
- Data contradictions : Some reports suggest excessive boron content (>2 wt%) increases impedance, while others highlight improved cycle life at higher concentrations. This discrepancy may stem from variations in electrolyte composition or cathode loading .
Q. What advanced methodologies can detect and quantify side reactions (e.g., homocoupling) in this compound-based syntheses?
- Chromatographic separation : GC-MS identifies homocoupled dimers (e.g., bis-thiophene derivatives) with retention times distinct from the target product .
- In-situ monitoring : Raman spectroscopy tracks boron-O vibrational modes (∼1,350 cm⁻¹) to detect intermediate decomposition .
Q. Methodological Guidance for Data Interpretation
Q. How should researchers address contradictory results in electrochemical studies involving this compound?
- Variable control : Standardize parameters like electrode porosity, electrolyte volume, and cycling rates to isolate the compound’s effects .
- Multimodal characterization : Combine electrochemical impedance spectroscopy (EIS) with TEM to correlate SEI morphology with performance metrics .
Q. What computational tools can predict the reactivity of this compound in novel reaction systems?
Properties
IUPAC Name |
thiophen-3-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO2S/c6-5(7)4-1-2-8-3-4/h1-3,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMBSXGYAQZCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342433 | |
Record name | 3-Thiopheneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6165-69-1 | |
Record name | 3-Thienylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6165-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiopheneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (thiophen-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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